molecular formula C21H18N6O4 B1202956 N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide

N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide

Cat. No. B1202956
M. Wt: 418.4 g/mol
InChI Key: JWUXDKXSUBASKG-UHFFFAOYSA-N
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Description

N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Anti-allergic Activity : Novel derivatives of N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide have been synthesized, showing promising anti-allergic activities. These derivatives were created through a unique rearrangement of related furancarboxylic acids (Mack et al., 1987).

  • Antibacterial Activity : Related compounds have been synthesized and evaluated for their antibacterial activities. These studies involve the condensation and cyclization of certain hydrazides, leading to the formation of oxadiazoles, a class of compounds with notable antibacterial properties (Aghekyan et al., 2020).

  • Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, chemically related to N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide, have been developed as antiprotozoal agents. These compounds have shown effectiveness against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Molecular Interaction and Drug Design

  • Drug Design for Anticancer Agents : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, structurally related to N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide, have been designed as novel scaffolds for anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds have shown potent anticancer activities in vitro, highlighting their potential as EGFR inhibitors (Lan et al., 2017).

properties

Product Name

N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]tetrazol-5-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H18N6O4/c1-30-15-10-8-14(9-11-15)22-19(28)13-27-25-20(24-26-27)16-5-2-3-6-17(16)23-21(29)18-7-4-12-31-18/h2-12H,13H2,1H3,(H,22,28)(H,23,29)

InChI Key

JWUXDKXSUBASKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3NC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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